molecular formula C10H13N3O2S B2562852 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351609-12-5

1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2562852
CAS No.: 1351609-12-5
M. Wt: 239.29
InChI Key: JBQGTPUDAGCPQW-UHFFFAOYSA-N
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Description

1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of a pyrrolidinone ring and a thiophene moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction using a thiophene-based reagent.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize yield and purity.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can modulate biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

    1-(5-Oxopyrrolidin-3-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(5-Oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c14-9-4-7(5-11-9)13-10(15)12-6-8-2-1-3-16-8/h1-3,7H,4-6H2,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQGTPUDAGCPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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